molecular formula C6H4BrFN2O2 B11730952 4-Bromo-2-fluoro-3-nitroaniline

4-Bromo-2-fluoro-3-nitroaniline

Cat. No.: B11730952
M. Wt: 235.01 g/mol
InChI Key: YAJRHRYCQRXLRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-fluoro-3-nitroaniline is an aromatic compound with the molecular formula C6H4BrFN2O2. It is characterized by the presence of bromine, fluorine, and nitro substituents on an aniline ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-3-nitroaniline typically involves multi-step reactions. One common method includes:

    Bromination: The addition of a bromine atom to the aromatic ring.

For instance, a typical procedure might involve the nitration of aniline followed by bromination and fluorination under controlled conditions .

Industrial Production Methods: Industrial production of this compound often involves similar multi-step processes but on a larger scale. The use of catalysts and optimized reaction conditions ensures higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-fluoro-3-nitroaniline undergoes various chemical reactions, including:

    Oxidation: Conversion of the nitro group to other functional groups.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of the bromine or fluorine atoms with other substituents.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-bromo-2-fluoro-3-aminobenzene .

Scientific Research Applications

4-Bromo-2-fluoro-3-nitroaniline has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various dyes and pharmaceuticals.

    Biology: Employed in the study of enzyme interactions and protein tagging.

    Medicine: Investigated for its potential use in drug development and as a precursor for biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-3-nitroaniline involves its interaction with molecular targets through its functional groups. The nitro group, for instance, can participate in redox reactions, while the bromine and fluorine atoms can engage in halogen bonding and other interactions. These properties make it a versatile compound in various chemical and biological processes .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2-fluoro-3-nitroaniline is unique due to the presence of all three substituents (bromine, fluorine, and nitro) on the aromatic ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C6H4BrFN2O2

Molecular Weight

235.01 g/mol

IUPAC Name

4-bromo-2-fluoro-3-nitroaniline

InChI

InChI=1S/C6H4BrFN2O2/c7-3-1-2-4(9)5(8)6(3)10(11)12/h1-2H,9H2

InChI Key

YAJRHRYCQRXLRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N)F)[N+](=O)[O-])Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.